N'-(4-fluorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
Description
N'-(4-Fluorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is a sulfonohydrazide derivative featuring a 2,5-bis(2,2,2-trifluoroethoxy)benzoyl core linked to a 4-fluorophenylsulfonyl group via a hydrazide bridge. Its synthesis likely follows a pathway analogous to related benzohydrazide derivatives, involving esterification of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, hydrazide formation, and subsequent sulfonylation with 4-fluorophenylsulfonyl chloride .
Properties
IUPAC Name |
N'-(4-fluorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F7N2O5S/c18-10-1-4-12(5-2-10)32(28,29)26-25-15(27)13-7-11(30-8-16(19,20)21)3-6-14(13)31-9-17(22,23)24/h1-7,26H,8-9H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEUOKRTVDBVRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F7N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-fluorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-fluorobenzenesulfonyl chloride: This can be achieved by reacting 4-fluoroaniline with chlorosulfonic acid.
Formation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid: This involves the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a dehydrating agent such as thionyl chloride.
Coupling Reaction: The final step involves the coupling of 4-fluorobenzenesulfonyl chloride with 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid hydrazide under basic conditions to form N’-(4-fluorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-fluorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Medicinal Chemistry
N'-(4-fluorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide has shown promise in the development of new pharmaceuticals. Its structural features contribute to:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including glioblastoma. The incorporation of fluorinated groups may enhance their efficacy and selectivity .
- Antimicrobial Properties : The sulfonamide functionality has been linked to antimicrobial activity. Research into related compounds suggests potential effectiveness against bacterial infections due to their ability to interfere with bacterial folate synthesis.
Materials Science
The compound can also be explored for applications in materials science:
- Fluorinated Polymers : The incorporation of trifluoroethoxy groups can lead to materials with enhanced thermal stability and chemical resistance. These properties are desirable in coatings and advanced materials used in harsh environments.
- Nanocomposites : Research into the use of this compound as a modifier for nanomaterials is ongoing. Its ability to interact with nanoparticles may lead to improved dispersion and stability in composite materials.
Case Study 1: Anticancer Efficacy
A study published in ACS Omega investigated the efficacy of various hydrazone derivatives against glioblastoma cells. Among these, derivatives structurally related to this compound demonstrated significant cytotoxic effects compared to standard treatments .
Case Study 2: Antimicrobial Activity
Research conducted on sulfonamide derivatives indicated that modifications leading to increased lipophilicity resulted in enhanced antimicrobial activity. Compounds similar to this compound were tested against various bacterial strains with promising results .
Mechanism of Action
The mechanism of action of N’-(4-fluorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of fluorine and trifluoroethoxy groups can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenylsulfonyl Group
The target compound’s phenylsulfonyl group can be compared to analogs with different substituents (Table 1):
Key Observations :
Core Structural Modifications
Trifluoroethoxy vs. Other Substituents
The 2,5-bis(2,2,2-trifluoroethoxy)benzoyl core distinguishes these compounds from analogs with simpler alkoxy groups (e.g., methoxy or ethoxy). The trifluoroethoxy group’s strong electron-withdrawing nature stabilizes the hydrazide moiety against hydrolysis and may enhance π-stacking interactions in biological systems .
Hydrazide vs. Hydrazone Derivatives
Unlike hydrazones (e.g., N'-(4-methylbenzylidene)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide in ), the sulfonyl hydrazide group in the target compound offers greater rigidity and hydrogen-bonding capacity, which could improve target selectivity .
Q & A
Basic: What is the synthetic route for N'-(4-fluorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide?
Methodological Answer:
The compound is synthesized via a multi-step process:
Esterification : 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid is esterified to form the corresponding benzohydrazide intermediate .
Sulfonylation : The intermediate undergoes sulfonylation with 4-fluorophenylsulfonyl chloride under reflux in a polar aprotic solvent (e.g., DMF or THF) in the presence of a base (e.g., triethylamine) .
Purification : The product is isolated via column chromatography and recrystallization. Structural validation is performed using IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry .
Basic: What analytical techniques are used to confirm its structural integrity and purity?
Methodological Answer:
- Spectroscopy :
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 551.300) .
- Thermal Analysis : Melting point determination (e.g., 146–152°C) and loss on drying tests (NMT 0.5% at 60°C under vacuum) ensure purity .
Basic: What are common process-related impurities during synthesis?
Methodological Answer:
Key impurities include:
- 2,5-Bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidine-2-yl)methyl)benzamide : Formed via incomplete sulfonylation or side reactions with amines .
- N-(Pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide : Generated during condensation steps .
Control Strategy : - Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) to monitor impurities. Adjust reaction stoichiometry and temperature to minimize byproducts .
Advanced: How to design experiments to evaluate its biological activity (e.g., anti-cancer potential)?
Methodological Answer:
In Vitro Assays :
- Cell Viability : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Include dose-response curves (IC₅₀ determination) .
- Enzyme Inhibition : Screen against target enzymes (e.g., VEGFR-2, AURKA) via fluorescence-based kinase assays .
Positive Controls : Compare with known inhibitors (e.g., sorafenib for VEGFR-2).
Data Validation : Triplicate experiments with statistical analysis (e.g., ANOVA, p < 0.05) .
Advanced: How to resolve contradictions in biological activity data across assays?
Methodological Answer:
- Dose-Response Reproducibility : Verify IC₅₀ values across multiple cell lines and assay formats (e.g., ATP-based vs. fluorescence-based kinase assays) .
- Target Validation : Use siRNA knockdown of putative targets (e.g., AURKA) to confirm mechanism.
- In Silico Docking : Perform molecular docking (e.g., AutoDock Vina) to validate binding poses and affinity scores for targets like VEGFR-2 .
Advanced: What protocols are recommended for molecular docking studies with this compound?
Methodological Answer:
Protein Preparation :
- Retrieve target structure (e.g., VEGFR-2 PDB: 4AG8) from PDB. Remove water and add polar hydrogens .
Ligand Preparation :
- Optimize compound geometry using Gaussian09 (B3LYP/6-31G* level). Generate PDBQT files with AutoDockTools .
Docking Parameters :
- Grid box centered on the active site (coordinates: x=15, y=10, z=20). Use Lamarckian genetic algorithm (50 runs, 25 million evaluations) .
Validation : Compare docking scores with co-crystallized ligands (e.g., RMSD < 2.0 Å).
Advanced: How to conduct structure-activity relationship (SAR) studies on derivatives?
Methodological Answer:
Derivative Synthesis :
- Modify substituents (e.g., replace 4-fluorophenyl with 4-bromo or 4-nitro groups) via condensation with substituted aldehydes .
Activity Profiling :
- Test derivatives in parallel assays (e.g., anti-cancer, anti-diabetic). Use clustering analysis (e.g., PCA) to identify key structural motifs .
Computational SAR :
- Calculate QSAR descriptors (e.g., logP, polar surface area) using MarvinSketch. Corrogate with bioactivity data via PLS regression .
Advanced: How to assess stability under varying experimental conditions?
Methodological Answer:
- Thermal Stability : Use TGA/DSC to determine decomposition temperature. Store samples at 4°C in amber vials to prevent photodegradation .
- Solution Stability : Monitor degradation in DMSO/PBS via HPLC over 72 hours (room temperature vs. 37°C) .
- pH Sensitivity : Incubate in buffers (pH 2–9) and quantify parent compound loss using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
